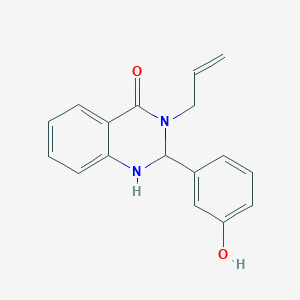
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinazolinone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the development and progression of cancer and inflammation.
Biochemical and Physiological Effects:
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes in the body. It has also been found to inhibit the activity of various inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one in lab experiments is its low toxicity and high bioavailability. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are various future directions for the study of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the study of the compound's potential in treating other diseases, such as diabetes and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential side effects.
Méthodes De Synthèse
The synthesis of 2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization with 2-propyn-1-ol in the presence of a strong base, such as potassium carbonate. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
2-(3-Hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one has been found to have significant potential in various therapeutic applications. It has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-(3-hydroxyphenyl)-3-prop-2-enyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-19-16(12-6-5-7-13(20)11-12)18-15-9-4-3-8-14(15)17(19)21/h2-9,11,16,18,20H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINSEBWWCXKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(NC2=CC=CC=C2C1=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-N-[1-(pyridin-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B7455599.png)


![1-[4-(Naphthalene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7455620.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-1-(1H-pyrrol-2-yl)ethanone](/img/structure/B7455629.png)

![1-(2,4-Difluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7455660.png)

![6-Amino-1-benzyl-5-[2-(1-ethylbenzimidazol-2-yl)sulfanylacetyl]-3-methylpyrimidine-2,4-dione](/img/structure/B7455673.png)

![3-Imidazol-1-yl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7455678.png)

![6-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455688.png)